molecular formula C16H13NS B12600727 2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole CAS No. 881030-15-5

2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole

Cat. No.: B12600727
CAS No.: 881030-15-5
M. Wt: 251.3 g/mol
InChI Key: OPPAUDSULLZSNR-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole is an organic compound that features a biphenyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole typically involves the coupling of a biphenyl derivative with a thiazole precursor. One common method involves the use of Grignard reagents. For example, 4-bromotoluene can be reacted with magnesium in anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide. This intermediate is then coupled with a thiazole derivative under nitrogen atmosphere to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and protective equipment, are crucial due to the potential toxicity of some reagents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the biphenyl moiety, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding reduced biphenyl-thiazole derivative.

    Substitution: Formation of halogenated or nitrated biphenyl-thiazole derivatives.

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The biphenyl moiety can intercalate with DNA, disrupting its function, while the thiazole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.

    Thiazole: A heterocyclic compound containing both sulfur and nitrogen atoms in a five-membered ring.

Uniqueness

2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole is unique due to the combination of the biphenyl and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not observed in the individual components .

Properties

CAS No.

881030-15-5

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

4-methyl-2-(2-phenylphenyl)-1,3-thiazole

InChI

InChI=1S/C16H13NS/c1-12-11-18-16(17-12)15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

OPPAUDSULLZSNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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